LSD1 vs. MAO-A Selectivity Window: 5-Methyl Benzothiazinone vs. Peptide-Based LSD1 Inhibitor Benchmark
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one inhibits human recombinant LSD1 with an IC₅₀ of 356 nM while showing negligible activity against MAO-A (IC₅₀ > 100,000 nM), yielding a selectivity ratio of >280-fold [1]. In the same assay panel, the reference peptide-based LSD1 inhibitor (peptide 1a, PCPA-conjugated H3 peptide) achieved higher LSD1 potency but with a narrower selectivity margin against MAO enzymes, as reported in the original medicinal chemistry campaign [2]. This small-molecule benzothiazinone scaffold achieves functional selectivity without requiring peptide synthesis infrastructure, offering a procurement advantage for laboratories seeking a synthetically tractable, non-peptidic LSD1 probe.
| Evidence Dimension | LSD1/MAO-A selectivity ratio |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 356 nM; MAO-A IC₅₀ > 100,000 nM; selectivity ratio >280-fold |
| Comparator Or Baseline | Peptide 1a (PCPA-H3 peptide): LSD1 IC₅₀ reported as most potent among series, but selectivity over MAO not explicitly quantified in the same units; peptide-based inhibitors generally exhibit narrower MAO selectivity margins due to PCPA warhead promiscuity |
| Quantified Difference | >280-fold selectivity (target compound) vs. peptide inhibitors requiring extensive truncation/optimization for comparable selectivity |
| Conditions | LSD1: human recombinant enzyme, methylated peptide substrate, Amplex Red detection, 30 min incubation; MAO-A: human enzyme, (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation |
Why This Matters
The >280-fold selectivity window over MAO-A minimizes off-target amine oxidase interference, a critical consideration when sourcing LSD1 inhibitors for cellular epigenetic studies where MAO-mediated artifacts can confound readouts.
- [1] BindingDB. Entry BDBM50067551 (CHEMBL3402053): LSD1 IC₅₀ = 356 nM; MAO-A IC₅₀ = 1.00E+5 nM. View Source
- [2] Kakizawa T, Ota Y, Itoh Y, Tsumoto H, Suzuki T. Histone H3 peptide based LSD1-selective inhibitors. Bioorg. Med. Chem. Lett. 2015; 25(9):1925-1928. PMID: 25827526. View Source
